5-Iodo-1,2-dihydroacenaphthylene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-iodo-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYOMLSMSGFXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347664 | |
| Record name | 5-Iodo-1,2-dihydroacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6861-64-9 | |
| Record name | 5-Iodo-1,2-dihydroacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 5 Iodo 1,2 Dihydroacenaphthylene
Precursor for Organometallic Reagents
As mentioned earlier, 5-Iodo-1,2-dihydroacenaphthylene can be readily converted into organometallic reagents. These reagents are highly valuable in organic synthesis for the creation of new chemical bonds with a high degree of control and selectivity.
Role in Cross-Coupling Reactions
The presence of the iodo-substituent makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Products |
| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Aryl- or vinyl-substituted acenaphthenes |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Alkynyl-substituted acenaphthenes |
| Heck Coupling | Alkenes | C-C (sp²-sp²) | Alkenyl-substituted acenaphthenes |
| Buchwald-Hartwig Amination | Amines | C-N | Amino-substituted acenaphthenes |
| Stille Coupling | Organotin Reagents | C-C | Aryl-, vinyl-, or alkyl-substituted acenaphthenes |
The resulting substituted acenaphthene (B1664957) derivatives from these coupling reactions can serve as intermediates for the synthesis of more complex molecules.
Monomer for Polymer Synthesis
The acenaphthene core of this compound can be incorporated into polymer chains. Acenaphthylene itself can undergo polymerization to form polyacenaphthylene, a polymer with interesting thermal and electrical properties. colab.ws The iodo-functional group on the monomer could be used to further modify the resulting polymer, introducing new functionalities and properties. For instance, the iodine atom could serve as a site for post-polymerization modification or as a heavy atom to enhance properties like refractive index or X-ray absorption.
Functionalization of Materials
The reactive nature of the C-I bond allows for the covalent attachment of this compound to the surface of various materials. This functionalization can be used to modify the surface properties of materials such as silica, polymers, and carbon nanotubes, imparting new characteristics like hydrophobicity, fluorescence, or specific binding capabilities.
Strategies for Total Synthesis of Complex Natural Product Analogues
While there are no direct reports in the literature detailing the use of 5-Iodo-1,2-dihydroacenaphthylene in the total synthesis of complex natural product analogues, its potential as a key building block is significant. The ability to introduce the acenaphthene (B1664957) scaffold and then further functionalize it through cross-coupling reactions makes it a versatile tool for synthetic chemists.
The general strategy would involve using this compound as a starting material to construct a key intermediate through one or more cross-coupling reactions. This intermediate, now bearing a more complex substitution pattern, could then be elaborated through a series of synthetic steps to afford the target natural product analogue. The acenaphthene unit itself could be a core structural element of the target molecule or a pendant group that influences the molecule's biological activity.
For example, a Suzuki coupling reaction could be employed to attach a complex boronic acid to the 5-position of the acenaphthene ring. The resulting diaryl-acenaphthene could then undergo further transformations to build up the final complex structure. The rigidity and defined stereochemistry of the acenaphthene core could be exploited to control the three-dimensional arrangement of substituents in the target molecule.
Emerging Trends and Future Research Directions in 5 Iodo 1,2 Dihydroacenaphthylene Chemistry
Exploration of Novel Catalytic Systems for Highly Efficient Transformations
The development of highly efficient catalytic systems is central to expanding the utility of 5-Iodo-1,2-dihydroacenaphthylene in organic synthesis. The carbon-iodine bond in this compound is the weakest among the carbon-halogen bonds, making it an excellent leaving group in a variety of cross-coupling reactions. wikipedia.org Research in this area is geared towards the design and application of catalysts that can facilitate these transformations under milder conditions, with greater selectivity and higher yields.
Future research will likely focus on several key areas:
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-based catalysts are workhorses in organic synthesis, and their application to this compound is a promising avenue. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination) are expected to be highly efficient. The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands will be crucial in enhancing the catalytic activity and stability of the palladium complexes.
Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium. Ullmann-type coupling reactions, which are used to form carbon-carbon and carbon-heteroatom bonds, are particularly relevant. Research into the use of soluble copper complexes and the development of new ligand systems will be instrumental in improving the scope and efficiency of these reactions for this compound.
Nickel and Iron-Catalyzed Systems: There is a growing interest in using first-row transition metals like nickel and iron as catalysts due to their low cost and low toxicity. Developing robust nickel and iron catalytic systems for cross-coupling reactions of this compound would represent a significant step towards more sustainable chemical processes.
Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. The application of this technology to activate the C-I bond in this compound could open up new reaction pathways that are not accessible through traditional thermal methods.
A comparative look at potential catalytic systems is presented in the table below:
| Catalytic System | Key Advantages | Potential Applications with this compound |
| Palladium-based | High efficiency, broad functional group tolerance | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings |
| Copper-based | Low cost, readily available | Ullmann coupling, C-O and C-S bond formation |
| Nickel-based | Economical, unique reactivity | Reductive couplings, C-C bond formation |
| Iron-based | Abundant, low toxicity, environmentally benign | Cross-coupling reactions, C-H activation |
| Photoredox | Mild reaction conditions, novel reactivity | Radical reactions, atom transfer reactions |
Discovery of Unprecedented Reactivity and Reaction Scope Expansion
Beyond established cross-coupling reactions, researchers are keen to uncover new modes of reactivity for this compound. The unique electronic and steric properties of the acenaphthene (B1664957) scaffold, combined with the reactivity of the iodo group, suggest that a rich and diverse chemistry awaits exploration.
Future research directions in this domain include:
C-H Activation/Functionalization: The acenaphthene core of the molecule contains several C-H bonds that could be targeted for direct functionalization. Transition metal-catalyzed C-H activation is a rapidly developing field that could allow for the introduction of new functional groups at positions other than the iodo-substituted carbon, leading to a wide array of novel derivatives.
Domino and Cascade Reactions: The strategic design of reaction sequences where multiple bonds are formed in a single operation (domino or cascade reactions) starting from this compound could lead to the rapid assembly of complex molecular architectures. nih.gov This approach is highly atom-economical and efficient.
Synthesis of Novel Materials: The incorporation of the this compound unit into larger conjugated systems is a promising strategy for the development of new organic electronic materials. Its derivatives could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Hypervalent Iodine Chemistry: The oxidation of the iodine atom in this compound can lead to hypervalent iodine reagents. These compounds are powerful and selective oxidizing agents that can participate in a wide range of transformations, further expanding the synthetic utility of the parent molecule. acs.org
Integration with Advanced Characterization Techniques for In Situ Monitoring
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and discovering new reactivity. The integration of advanced analytical techniques for in situ (in the reaction mixture) monitoring is a key trend in this regard.
Key techniques and their potential applications are:
In Situ NMR and IR Spectroscopy: These techniques can provide real-time information on the concentrations of reactants, intermediates, and products throughout the course of a reaction. This data is invaluable for elucidating reaction kinetics and identifying transient intermediates.
Mass Spectrometry Techniques: Techniques like Cold EI GC-MS are particularly useful for the analysis of organo-iodine compounds, which can be thermally unstable. avivanalytical.com This method allows for the clear identification of products and byproducts, which can be challenging with standard mass spectrometry. avivanalytical.com
X-ray Crystallography: While not an in situ technique for solution-phase reactions, the single-crystal X-ray diffraction analysis of isolated intermediates or catalysts can provide definitive structural information that is critical for understanding reaction mechanisms.
The benefits of integrating these techniques are summarized below:
| Technique | Information Gained | Impact on Research |
| In Situ NMR | Reaction kinetics, intermediate identification | Optimization of reaction conditions, mechanistic elucidation |
| In Situ IR | Functional group transformations, reaction progress | Real-time monitoring, endpoint determination |
| Cold EI GC-MS | Unambiguous product identification, impurity profiling | Accurate analysis of reaction outcomes, quality control |
| X-ray Crystallography | Precise molecular structure of key species | Definitive proof of structure, catalyst design |
Computational Design and Prediction of Novel Chemical Reactivity and Applications
Computational chemistry has become an indispensable tool in modern chemical research. The use of theoretical models can provide deep insights into the electronic structure, reactivity, and potential applications of molecules like this compound, often guiding experimental work.
Future research in this area will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometries, electronic properties, and spectroscopic signatures of this compound and its derivatives. labex-cappa.fr This information can help in understanding its reactivity and in designing new molecules with desired properties.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing a detailed picture of the reaction mechanism at the molecular level. labex-cappa.fr
Prediction of Material Properties: For applications in materials science, computational methods can be used to predict the electronic and optical properties of polymers and other materials derived from this compound. This can help in screening potential candidates for applications in organic electronics before their synthesis.
Virtual Screening for Biological Activity: While outside the direct scope of this article, it is worth noting that computational docking studies could be used to predict the potential biological activity of derivatives of this compound, guiding future research in medicinal chemistry.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Prediction of reactivity, spectroscopic data |
| Transition State Theory | Modeling of reaction pathways | Elucidation of reaction mechanisms, catalyst design |
| Molecular Dynamics (MD) | Simulation of bulk material properties | Design of new organic electronic materials |
Q & A
Basic: What are the optimal synthetic routes for preparing 5-Iodo-1,2-dihydroacenaphthylene, and how does iodination regioselectivity affect yield?
Answer:
The synthesis of this compound typically involves iodination of the parent acenaphthene scaffold. Regioselectivity is influenced by steric and electronic factors. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in dichloromethane under controlled temperature (0–5°C), as the electron-rich positions of the fused aromatic system favor electrophilic substitution . To ensure regioselectivity, NMR monitoring (e.g., H and C) is critical to confirm substitution patterns. Yield optimization (70–85%) requires precise stoichiometric control of iodine equivalents and reaction time, as over-iodination leads to di- or tri-substituted byproducts .
Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
Answer:
Characterization involves:
- NMR Spectroscopy : H NMR reveals deshielding of protons near the iodine atom (δ 7.2–7.8 ppm for aromatic protons). C NMR shows a distinct downfield shift for the iodinated carbon (C5, δ ~90 ppm) due to the heavy atom effect .
- HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis (e.g., [M+H] at m/z 294.09) confirms molecular composition and isotopic patterns (e.g., iodine’s I signature) .
- X-ray Crystallography : Resolves bond-length distortions caused by iodine’s steric bulk, with C–I bond lengths typically ~2.09 Å .
Advanced: What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Answer:
Discrepancies in catalytic efficiency (e.g., Suzuki vs. Heck couplings) often arise from ligand selection, solvent polarity, and iodine’s leaving-group propensity. For example:
- Suzuki Coupling : Pd(OAc)/PPh systems in DMF with KCO achieve >80% yield for aryl boronic acids, but steric hindrance at C5 reduces reactivity with bulky substrates .
- Heck Coupling : LiCl/EtN in DMF enhances oxidative addition of Pd(0) to the C–I bond, but competing β-hydride elimination requires temperature modulation (60–80°C) .
Recommendation: Pre-activate catalysts (e.g., Pd nanoparticles) and use kinetic studies (GC-MS monitoring) to identify rate-limiting steps .
Advanced: How does the iodine substituent influence the photophysical properties of this compound in fluorescence-based applications?
Answer:
The heavy atom effect of iodine enhances spin-orbit coupling, promoting intersystem crossing and reducing fluorescence quantum yield (Φ < 0.1). However, in DMF/HO (3:1 v/v), coordination of Fe to the iodine atom restores fluorescence via chelation-enhanced fluorescence (CHEF), enabling selective metal-ion detection (LOD ~10 nM) . For experimental design:
- Use time-resolved fluorescence to distinguish iodine’s quenching effects from analyte interactions.
- Compare with non-iodinated analogs (e.g., 1,2-dihydroacenaphthylene) to isolate iodine’s role .
Advanced: What computational methods validate the regioselectivity of iodination in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack pathways:
- Electrostatic Potential Maps : Highlight electron density at C5 (~-0.25 e) vs. C1/C3 (~-0.18 e), favoring iodination at C5 .
- Transition-State Analysis : Activation energy for C5 iodination is ~5 kcal/mol lower than alternative positions due to resonance stabilization in the Wheland intermediate .
Experimental validation: Isotopic labeling (e.g., C NMR) confirms computational predictions .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Light Sensitivity : Iodine’s photolability necessitates storage in amber vials at -20°C to prevent C–I bond cleavage.
- Solvent Compatibility : Avoid DMSO (promotes radical degradation) and use dichloromethane or acetonitrile for long-term stability (>6 months) .
- Oxygen Sensitivity : Degradation via radical pathways is mitigated by argon/vacuum sealing .
Advanced: How can researchers leverage this compound as a precursor for functionalized polycyclic aromatic hydrocarbons (PAHs)?
Answer:
The iodine atom serves as a handle for diversification:
- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for supramolecular assemblies .
- Nucleophilic Substitution : React with NaN to form azide derivatives for “click chemistry” applications .
- Carbonylation : Pd-catalyzed carbonylation (CO, 1 atm) generates ketone-functionalized PAHs for optoelectronic materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
